molecular formula C16H19N5O B4727655 N-(2-methoxyethyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(2-methoxyethyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B4727655
M. Wt: 297.35 g/mol
InChI Key: RKYVCFBGGRYQDG-UHFFFAOYSA-N
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Description

For instance:

  • N-(2-methoxyethyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 612523-74-7) shares the methoxyethylamine side chain but substitutes the 4-methylbenzyl group with a 4-chlorobenzyl moiety .
  • N-(4-ethylphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 612524-31-9) retains the 4-methylbenzyl group but modifies the amine substituent .

These analogs highlight the scaffold’s versatility, where substituent modifications influence pharmacological activity, selectivity, and physicochemical properties.

Properties

IUPAC Name

N-(2-methoxyethyl)-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-12-3-5-13(6-4-12)10-21-16-14(9-20-21)15(18-11-19-16)17-7-8-22-2/h3-6,9,11H,7-8,10H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYVCFBGGRYQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-methoxyethyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the 4-methylbenzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the 2-methoxyethyl group: This can be done through an alkylation reaction using a suitable alkylating agent.

Industrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

N-(2-methoxyethyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2-methoxyethyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Comparison of Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
Compound Name R1 (Benzyl Group) R2 (Amine Substituent) Molecular Weight (g/mol) Key Activity/Application Reference
N-(2-methoxyethyl)-1-(4-chlorobenzyl)-1H-...* 4-Chlorobenzyl 2-Methoxyethyl 315.75 Screening compound (ChemDiv K402-0035)
1-(4-Methylbenzyl)-N-(4-ethylphenyl)-1H-... 4-Methylbenzyl 4-Ethylphenyl 343.43 Not specified (structural analog)
S29 (Kinase Inhibitor) 2-Chloro-2-(4-chlorophenyl)ethyl 4-Fluorobenzyl 428.29 Neuroblastoma therapy (IC₅₀: 5.74 ng/mL)
1-(2,4-Dimethylphenyl)-N-(4-methylbenzyl)-1H-... 2,4-Dimethylphenyl 4-Methylbenzyl 343.43 Not specified
1NA-PP1 (PKC Inhibitor) tert-Butyl 1-Naphthyl 343.38† Selective PKC inhibition

*Closest analog to the target compound in available evidence.
†Calculated from molecular formula C₁₈H₁₈N₆.

Key Observations:

Benzyl Group Modifications :

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance binding affinity to kinase targets but may reduce solubility. For example, the 4-chlorobenzyl group in K402-0035 is associated with screening utility , while S29’s 4-chlorophenyl-ethyl group contributes to neuroblastoma cell line specificity .
  • Electron-Donating Groups (e.g., CH₃) : The 4-methylbenzyl group in may improve metabolic stability compared to halogenated analogs.

Amine Side Chain Variations :

  • Methoxyethyl Group : Enhances aqueous solubility due to ether oxygen, as seen in K402-0035 .
  • Bulkier Substituents (e.g., tert-butyl) : Improve selectivity for specific kinases, as demonstrated by 1NA-PP1’s inhibition of PKC isoforms .

Pharmacokinetic and Physicochemical Properties

  • Solubility: Methoxyethyl and morpholinoethyl side chains (e.g., N-(2-morpholinoethyl)-1-phenyl-1H-... ) increase polarity, aiding CNS penetration .
  • Selectivity: Bulky substituents (e.g., 1-naphthyl in 1NA-PP1) reduce off-target effects by sterically hindering non-specific binding .

Kinase Inhibition and Cancer Therapy

  • S29: Delivered via graphene oxide (GO) nanosheets, S29 shows potent activity against SK-N-BE(2) neuroblastoma cells at 5.74 ng/mL with minimal off-target effects .
  • PKC Inhibitors : 1NA-PP1 and 2MB-PP1 selectively inhibit atypical PKC isoforms, underscoring the scaffold’s adaptability for isoform-specific drug design .

CNS-Penetrant Compounds

Compounds like 3-(6-ethoxynaphthalen-2-yl)-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-...

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyethyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyethyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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